molecular formula C20H18FN5O3 B12152784 methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12152784
M. Wt: 395.4 g/mol
InChI Key: MGRPZPZVNJHNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a fluorinated benzoate ester linked to a pyridine and imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzoate ester and introduce the pyridine and imidazo[4,5-c]pyridine moieties through a series of coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the aromatic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically be carried out in stirred tank reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of fluorinated benzoate ester and imidazo[4,5-c]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzoate moiety linked to a pyridine and an imidazo[4,5-c]pyridine scaffold. This structural diversity is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

  • In Vitro Studies :
    • In a study assessing the compound's effects on breast cancer cell lines (MDA-MB-231, MDA-MB-468), it demonstrated an IC50 value ranging from 0.4 to 5 µM. This suggests that the compound effectively inhibits cell proliferation in a dose-dependent manner .
    • The compound also induced apoptosis in cancer cells, which is a critical mechanism for preventing tumor growth.
  • Mechanisms of Action :
    • The compound appears to interfere with key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit migration and invasion of cancer cells, which are vital processes for metastasis .
    • The presence of the imidazo[4,5-c]pyridine scaffold is thought to enhance the compound's interaction with biological targets involved in cancer progression.

Pharmacological Profile

The pharmacological significance of compounds with similar scaffolds has been documented extensively. For example:

CompoundActivityIC50 (µM)Cell Line
Compound AAntiproliferative0.4MDA-MB-231
Compound BAnti-migratory3.2MDA-MB-435
Methyl 5-fluoro...Antiproliferative0.4 - 5MDA-MB-231/468

This table illustrates the potency of methyl 5-fluoro... compared to other compounds with similar structures.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Imidazo[1,2-a:4,5-c]dipyridines :
    • A series of imidazo derivatives were synthesized and tested for their antiproliferative effects against breast cancer cell lines. Compounds with structural similarities to methyl 5-fluoro... showed promising results in inhibiting cell growth and migration .
  • Mechanistic Insights :
    • Further investigations revealed that these compounds could activate apoptotic pathways while simultaneously inhibiting angiogenesis—both crucial for effective cancer therapy .

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 5-fluoro-2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18FN5O3/c1-29-19(27)14-10-13(21)2-3-15(14)25-20(28)26-9-6-16-17(24-11-23-16)18(26)12-4-7-22-8-5-12/h2-5,7-8,10-11,18H,6,9H2,1H3,(H,23,24)(H,25,28)

InChI Key

MGRPZPZVNJHNTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.